molecular formula C11H9ClN2O2 B2441924 methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 79508-09-1

methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2441924
CAS No.: 79508-09-1
M. Wt: 236.66
InChI Key: CJTXOTLTFMCCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Core Structural Features

Feature Description
Pyrazole ring Five-membered aromatic heterocycle (N-C-N-C-C) with conjugated π-system.
Position 5 Methyl ester group (-COOCH₃) for electrophilic substitution.
Position 3 4-Chlorophenyl group (-C₆H₄Cl) providing steric and electronic modulation.
Position 1 Hydrogen atom retained, leaving the pyrazole N-H bond intact.

Crystallographic Analysis and Bonding Patterns

Crystallographic data for this compound are limited, but analogous pyrazole derivatives provide insights into bonding patterns. For example, methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate demonstrates:

  • Pyrazole ring planarity : Minimal dihedral angles (<10°) between adjacent atoms, indicating aromatic stability.
  • Substituent orientation : The 4-chlorophenyl group adopts a near-perpendicular arrangement relative to the pyrazole ring to minimize steric strain.

Key bond lengths and angles in pyrazole derivatives typically include:

  • N-N bond : ~1.35 Å (shorter than single bonds due to partial double-bond character).
  • C-N bonds : ~1.32–1.37 Å.
  • C=C bonds : ~1.34–1.38 Å.

The methyl ester group’s carbonyl bond (C=O) exhibits a length of ~1.20 Å, consistent with ester functionalities.

Table 2: Bond Lengths in Pyrazole Derivatives (Analogous Compounds)

Bond Type Typical Length (Å) Functional Group Context
N-N 1.35 Pyrazole core
C-N (adjacent) 1.32–1.37 Pyrazole ring
C=O (ester) 1.20 Methyl ester group
C-Cl 1.75–1.78 4-Chlorophenyl substituent

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic methods confirm the compound’s structure and functional groups:

1H NMR

  • Methyl ester : Singlet at δ 3.8–4.0 ppm (OCH₃).
  • 4-Chlorophenyl protons : Two doublets at δ 7.3–7.5 ppm (AA’XX’ system).
  • Pyrazole protons : Absence of peaks due to deprotonation at position 1 (N-H retained).

13C NMR

  • Carbonyl carbon (C=O) : δ 165–170 ppm .
  • Pyrazole carbons : δ 105–150 ppm (aromatic region).
  • 4-Chlorophenyl carbons : δ 125–134 ppm (aromatic).

IR

  • C=O stretch : Strong peak at 1700–1750 cm⁻¹ .
  • C-Cl stretch : Absorption at 550–600 cm⁻¹ .
  • N-H bending : Weak peak at 1550–1600 cm⁻¹ (pyrazole ring).

Mass Spectrometry

  • Molecular ion peak : m/z 236.66 [M]+.
  • Fragment ions : m/z 201 (loss of COOCH₃), m/z 127 (C₆H₄Cl⁺).

Table 3: Spectral Data Summary

Technique Key Peaks/Observations Functional Group Identified
1H NMR δ 3.8–4.0 (OCH₃), δ 7.3–7.5 (C₆H₄Cl) Methyl ester, 4-chlorophenyl
13C NMR δ 165–170 (C=O), δ 125–134 (C₆H₄Cl) Carbonyl, aromatic carbons
IR 1700–1750 (C=O), 550–600 (C-Cl) Ester, chlorophenyl
MS m/z 236.66 [M]+, m/z 201, 127 Molecular ion, fragmentation patterns

Comparative Structural Analysis with Pyrazole Derivatives

This compound differs from other pyrazole derivatives in substitution patterns and electronic effects:

Ethyl 1H-Pyrazole-4-Carboxylate

Feature Methyl 3-(4-Chlorophenyl)... Ethyl 1H-Pyrazole-4-Carboxylate
Position 3 4-Chlorophenyl Hydrogen
Position 5 Methyl ester Ethyl ester
Electron density Electron-deficient (C₆H₄Cl) Neutral (H)
Reactivity Susceptible to nucleophilic attack Less reactive

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXOTLTFMCCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting pyrazole derivative is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Pyrazole-5-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is being investigated for its potential as a pesticide or herbicide. Its ability to protect crops from pests while minimizing environmental impact makes it a valuable candidate in agricultural practices. Research focuses on developing formulations that enhance its efficacy and reduce toxicity to non-target organisms, thereby promoting sustainable agriculture practices .

Pharmaceutical Development

In the realm of medicinal chemistry, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. Its structure allows for modifications that can lead to more effective treatments with fewer side effects. Studies have shown that derivatives of this compound exhibit anti-inflammatory properties, making it a promising candidate for drug development aimed at conditions such as arthritis and other inflammatory disorders .

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound and its derivatives significantly inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was linked to reduced inflammation in animal models, suggesting its potential use in therapeutic applications.

Material Science

Researchers are exploring the properties of this compound for developing advanced materials, including polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors, making it suitable for applications in protective coatings and other industrial materials . The compound's stability under various conditions is also being studied to optimize its performance in material applications.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition research. It aids scientists in understanding biochemical pathways and developing new therapeutic strategies. For instance, research indicates that this compound can inhibit specific enzymes involved in cancer pathways, highlighting its potential as an anticancer agent .

Case Study: Anticancer Properties

In vitro studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The compound was found to inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Summary of Applications

Application AreaDescriptionKey Findings
Agricultural ChemistryPotential pesticide/herbicide for crop protectionEfficacy in protecting crops with minimal environmental impact
Pharmaceutical DevelopmentIntermediate for anti-inflammatory drugsSignificant inhibition of COX enzymes; potential therapeutic applications
Material ScienceDevelopment of durable materials and coatingsEnhanced stability and resistance properties
Biochemical ResearchStudies on enzyme inhibition and anticancer propertiesInhibition of cancer pathways; promising results in vitro against cancer cell lines

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes such as cyclooxygenase (COX) and receptors such as GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3-(4-chlorophenyl)-1H-pyrazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an ester.

    3-(4-chlorophenyl)-1H-pyrazole-5-thiol: Similar structure but with a thiol group instead of an ester.

Uniqueness

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity

Biological Activity

Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C11H9ClN2O2
  • Molecular Weight : 236.66 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylate moiety.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity : It has demonstrated efficacy against various microbial strains, suggesting its utility in treating infections.
  • Anticancer Effects : Several studies have reported its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer cell proliferation, such as COX and Aurora-A kinase .
  • Receptor Interaction : The compound is believed to interact with various receptors, influencing cellular signaling pathways critical for inflammation and tumor growth .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Aryl hydrazines are reacted with appropriate carbonyl compounds to form the pyrazole core.
  • Esterification : The carboxylic acid derivative is converted into the methyl ester using methanol in the presence of an acid catalyst.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF70.46
NCI-H4600.39
SF-26831.5

The results indicate that this compound exhibits significant growth inhibition across multiple cancer types.

Anti-inflammatory Effects

In a model of inflammation, this compound was shown to reduce edema and inflammatory cytokine levels significantly, suggesting its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on slight modifications:

Compound NameStructural FeaturesUnique Properties
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylateChlorine atom on different positionPotentially different biological activity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acidLacks methyl ester functionalityMay exhibit different solubility profiles
Methyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylateFluorine instead of chlorineDifferent electronic properties affecting reactivity

This table illustrates how modifications can influence the pharmacological potential of pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate analogs are synthesized via cyclization of 4-chlorophenyl-substituted diketones with hydrazine hydrate under reflux in ethanol . Optimization strategies include adjusting reaction temperature (80–100°C), solvent polarity (ethanol vs. DMF), and catalyst use (e.g., K₂CO₃ for nucleophilic substitutions) . Purity is confirmed via HPLC (>95%) and structural validation via ¹H NMR and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.3–7.5 ppm, methyl ester at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265.05 for C₁₂H₁₀ClN₂O₂) .
  • HPLC : Monitors purity using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What preliminary biological screening protocols are recommended for this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ester group variation) impact bioactivity?

  • Methodological Answer :

  • Halogen Effects : Fluorine at the phenyl ring (as in 4-fluorophenyl analogs) increases lipophilicity and enhances blood-brain barrier penetration, while chlorine improves antimicrobial potency .
  • Ester vs. Carboxylic Acid : Methyl esters exhibit better cell permeability than free acids, but hydrolysis to carboxylic acids may enhance target binding (e.g., enzyme active sites) .
  • SAR Studies : Co-crystallization with target proteins (e.g., COX-2) and docking simulations (AutoDock Vina) reveal critical hydrogen bonds with the pyrazole core .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Solubility Adjustments : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
  • Proteomic Profiling : LC-MS/MS to identify off-target interactions that may explain divergent results .

Q. How can computational chemistry guide the design of derivatives with enhanced efficacy?

  • Methodological Answer :

  • QSAR Modeling : Utilize Gaussian 16 for DFT calculations to predict electronic effects of substituents (e.g., Hammett σ values for 4-chlorophenyl) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to optimize pyrazole interactions with kinase ATP-binding pockets .
  • ADMET Prediction : SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.